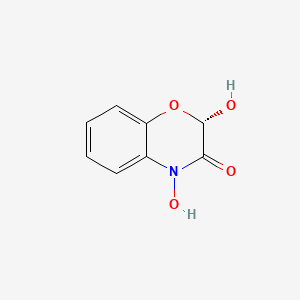

(2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,4-dihydroxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOPZQGJGUPEY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N(C(=O)[C@H](O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654510 | |

| Record name | (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561298-24-6 | |

| Record name | (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Genetic Regulation of 2s 2,4 Dihydroxy 2h 1,4 Benzoxazin 3 4h One

Elucidation of the Core Benzoxazinone (B8607429) Biosynthetic Pathway

The core biosynthetic pathway of benzoxazinones, leading to the formation of DIBOA, has been extensively studied, particularly in maize (Zea mays). researchgate.netoup.com The pathway initiates in the chloroplast and continues in the endoplasmic reticulum, involving a series of dedicated enzymes. wikipedia.org

The biosynthesis of benzoxazinoids branches off from the primary tryptophan metabolic pathway. nih.gov The first committed step is the conversion of indole-3-glycerol phosphate (B84403), an intermediate in tryptophan synthesis, into indole (B1671886). researchgate.netnih.gov This reaction is catalyzed by the enzyme indole-3-glycerol-phosphate lyase, encoded by the Bx1 gene in maize. wikipedia.orgwikipedia.org This enzyme is also known as benzoxazinoneless 1 (BX1). nih.gov While other enzymes like tryptophan synthase alpha-subunit (TSA) and indole glycerolphosphate lyase (IGL) can also produce indole, BX1 is considered to have a primary function in the biosynthesis of benzoxazinoids. oup.comnsf.gov The indole produced by BX1 serves as the crucial precursor for the subsequent steps in the benzoxazinone pathway. nsf.gov This initial step occurs within the plastids. wikipedia.org

Following the formation of indole, the pathway involves a series of four sequential oxidation reactions. nih.gov These reactions, which include monooxygenations and hydroxylations, lead to the formation of the unstable aglycone, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). researchgate.netnih.gov The subsequent steps of the pathway occur in the endoplasmic reticulum. wikipedia.org The stepwise introduction of four oxygen atoms transforms indole into the characteristic benzoxazinone skeleton of DIBOA. researchgate.net

The sequential oxidation reactions that convert indole to DIBOA are catalyzed by a series of cytochrome P450 monooxygenases. nih.govnih.gov In maize, these enzymes are encoded by the genes Bx2, Bx3, Bx4, and Bx5. wikipedia.org These enzymes belong to the CYP71C subfamily of cytochrome P450s. nih.gov The enzymes BX2, BX3, BX4, and BX5 work in succession to introduce oxygen atoms into the indole ring and its side chain, ultimately leading to the formation of the DIBOA structure. researchgate.netnih.gov Cytochrome P450 monooxygenases are a large family of enzymes known for their role in the oxidation of a wide variety of compounds in metabolic pathways. nih.govalmacgroup.com

The toxic DIBOA aglycone is stabilized and detoxified through glycosylation. nih.gov This process involves the attachment of a glucose molecule to the DIBOA structure, forming a more stable glucoside. researchgate.net In maize, this reaction is catalyzed by UDP-glucosyltransferases encoded by the Bx8 and Bx9 genes. nsf.govnih.gov The resulting compound is 2-(2,4-dihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose, commonly referred to as DIBOA-Glc. researchgate.net This glycosylated form is then transported to and stored in the vacuole. nih.govnih.gov The specific stereoisomer mentioned, (2R)-2-O-β-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (GDIBOA), represents the glycosylated form of DIBOA. The glycosylation step is crucial as it prevents the toxic aglycone from damaging the plant's own cells. nih.gov

Genetic Basis of Benzoxazinone Biosynthesis

The genetic foundation of benzoxazinone biosynthesis is well-established, particularly in maize, where the biosynthetic genes exhibit a remarkable organization.

The genes responsible for the core biosynthesis of DIBOA have been identified and functionally characterized in several grass species, most notably maize. biorxiv.org These are commonly referred to as the Bx genes. The key genes in the pathway include Bx1, which encodes the indole-3-glycerol phosphate lyase, and Bx2 through Bx5, which encode the cytochrome P450 monooxygenases responsible for the sequential oxidation of indole. wikipedia.orgbiorxiv.org The genes Bx8 and Bx9 encode the UDP-glucosyltransferases that glycosylate DIBOA. nih.govnih.gov

A significant feature of the Bx genes in maize is that many of them are physically linked in a cluster on chromosome 4. wikipedia.orgbiorxiv.org This biosynthetic gene cluster includes Bx1, Bx2, Bx3, Bx4, Bx5, and Bx8. biorxiv.org The clustering of these genes is thought to facilitate their co-regulation. nih.gov While the gene cluster is a prominent feature in maize, in other species like wheat and rye, the Bx genes are more dispersed across different chromosomes. wikipedia.orgnih.gov

| Gene | Enzyme Encoded | Function in DIBOA Biosynthesis |

| Bx1 | Indole-3-glycerol phosphate lyase | Converts indole-3-glycerol phosphate to indole |

| Bx2 | Cytochrome P450 monooxygenase | Catalyzes the first oxidation of indole |

| Bx3 | Cytochrome P450 monooxygenase | Catalyzes a subsequent oxidation step |

| Bx4 | Cytochrome P450 monooxygenase | Catalyzes a further oxidation step |

| Bx5 | Cytochrome P450 monooxygenase | Catalyzes the final oxidation to form DIBOA |

| Bx8 | UDP-glucosyltransferase | Glycosylates DIBOA to form DIBOA-Glc |

| Bx9 | UDP-glucosyltransferase | Glycosylates DIBOA to form DIBOA-Glc (duplicate of Bx8) |

Comparative Genomics of Benzoxazinone Pathways Across Plant Species

The biosynthesis of benzoxazinoids, including DIBOA, is best understood in grasses (Poaceae), but the pathway also exists in several distantly related eudicot species. nih.gov Comparative genomic analyses reveal a fascinating story of both conserved core pathways and convergent evolution.

In grasses such as maize, wheat, and rye, the genes responsible for the core DIBOA biosynthesis (the Bx genes) are often found in clusters. biorxiv.org For instance, complete Bx clusters (containing genes Bx1 to Bx5 and Bx8) have been identified in the grass genera Zea (maize), Echinochloa, and Dichanthelium. biorxiv.org In contrast, the Triticeae tribe (which includes wheat and rye) possesses partial clusters. biorxiv.org The core pathway in grasses, leading from indole-3-glycerol phosphate to DIBOA, is considered to be of monophyletic origin, having evolved in an early grass species or even before the grasses arose. nih.govmdpi.com This pathway utilizes a series of four distinct cytochrome P450 monooxygenases (BX2–BX5) to convert indole to DIBOA. nih.gov

However, the genomic architecture and the specific enzymes involved can differ significantly in eudicots. Research has shown that the benzoxazinoid pathway evolved independently in flowering plants at least three times. nih.gov For example, in the eudicot species Aphelandra squarrosa and Lamium galeobdolon, DIBOA biosynthesis employs a dual-function flavin-containing monooxygenase instead of the two separate cytochrome P450s used by grasses for the equivalent steps. nih.gov This demonstrates that different plant lineages have recruited evolutionarily unrelated enzymes to perform similar functions, a clear case of convergent evolution in metabolic pathways. nih.govresearchgate.net

| Metabolic Step | Enzyme Class in Grasses (e.g., Maize) | Enzyme Class in Select Eudicots (e.g., A. squarrosa) | Reference |

|---|---|---|---|

| Indole formation | Indole-3-glycerol phosphate lyase (BX1) | Independently evolved Indole-3-glycerol phosphate lyase | mdpi.comnih.gov |

| Indole oxidation to Indolin-2-one | Cytochrome P450 (BX2) | Dual-function Flavin-containing Monooxygenase (FMO) | nih.gov |

| Further Oxygenations to DIBOA | Cytochrome P450s (BX3, BX4, BX5) |

Evolution of Benzoxazinone Biosynthesis in Different Plant Lineages

The evolutionary history of benzoxazinone biosynthesis is marked by gene duplication, neofunctionalization, and even horizontal gene transfer. biorxiv.orgnih.gov The pathway branches off from primary metabolism, specifically the tryptophan biosynthesis pathway, at the intermediate indole-3-glycerol phosphate. nih.gov The enzyme responsible for the first committed step, BX1, evolved from the tryptophan synthase α-subunit (TSA). nih.govnih.gov

Within the grass family (Poaceae), the core DIBOA pathway is believed to be monophyletic. nih.gov The genes encoding the cytochrome P450 enzymes BX3, BX4, and BX5 likely evolved from a duplication of a BX2-like ancestor before the radiation of the Poaceae family. nih.gov The formation of the Bx gene cluster itself is thought to have originated from the duplication of ancestral gene analogues followed by chromosomal translocation. biorxiv.org

One of the most remarkable findings is the evidence for a horizontal gene transfer event. It is proposed that the ancestral Bx cluster was transferred from an ancestral species in the Panicoideae subfamily (which includes maize) to the ancestor of the Triticeae tribe (which includes wheat). biorxiv.org This ancient cluster later separated into different chromosomal locations in the Triticeae lineage. biorxiv.org

In stark contrast, the appearance of DIBOA biosynthesis in distantly related eudicot orders like Lamiales and Ranunculales is the result of convergent evolution. nih.govresearchgate.net These lineages independently recruited different enzyme families to construct the same defensive compounds, highlighting the strong selective pressure for this particular class of metabolites. nih.gov This makes the benzoxazinoid pathway an exceptional model for studying the mechanisms of metabolic pathway evolution in plants. nih.gov

| Evolutionary Event | Plant Lineage | Description | Reference |

|---|---|---|---|

| Recruitment from Primary Metabolism | Common Ancestor | The Bx1 gene evolved from the tryptophan synthase α-subunit (TSA) to produce indole. | nih.govnih.gov |

| Gene Duplication & Neofunctionalization | Poaceae (Grasses) | Bx3, Bx4, and Bx5 likely arose from duplications of a Bx2-like ancestral gene. | nih.gov |

| Gene Clustering | Panicoideae | Formation of the Bx biosynthetic gene cluster through gene duplication and directional translocation. | biorxiv.org |

| Horizontal Gene Transfer | Triticeae from Panicoideae | The ancestral Bx cluster was likely transferred from an ancestral Panicoideae species to the ancestor of the Triticeae. | biorxiv.org |

| Convergent Evolution | Eudicots (e.g., Lamiaceae) | Independent evolution of the DIBOA pathway using different enzyme families (e.g., FMOs instead of multiple P450s). | nih.gov |

Regulation of (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one Accumulation

Transcriptional Regulation of Biosynthetic Genes

The accumulation of DIBOA is tightly controlled at the transcriptional level. The expression of the biosynthetic genes is orchestrated by specific transcription factors (TFs), often in response to developmental cues and external stimuli. nih.govnih.gov Several TF families, including MYB and basic helix-loop-helix (bHLH), are known to regulate specialized metabolic pathways in plants. nih.govsemanticscholar.org

In wheat, the transcription factor TaMYB31 has been identified as a key regulator. nih.govnih.gov TaMYB31 activates the promoters of the Bx1 and Bx4 genes, thereby upregulating the entire pathway. nih.gov The expression of TaMYB31 itself is induced by both biotic and abiotic stresses, linking environmental signals to DIBOA production. nih.gov In maize, two bHLH transcription factors, ZmbHLH20 and ZmbHLH76, have been functionally implicated as regulators of benzoxazinoid biosynthesis. nih.gov

| Transcription Factor | Plant Species | Target Genes | Function | Reference |

|---|---|---|---|---|

| TaMYB31 | Wheat (Triticum aestivum) | Bx1, Bx4 | Activates transcription in response to biotic and abiotic stress. | nih.govnih.gov |

| ZmbHLH20 | Maize (Zea mays) | Bx genes | Regulator of benzoxazinoid biosynthesis. | nih.gov |

| ZmbHLH76 | Maize (Zea mays) | Bx genes | Regulator of benzoxazinoid biosynthesis. | nih.gov |

Environmental and Biotic Factors Influencing Biosynthesis

The production of DIBOA is not static; it is dynamically regulated by a wide range of external factors, reflecting its role in plant adaptation and defense. mdpi.comchimia.ch Both the genetic makeup of the plant and prevailing environmental conditions, as well as their interaction, control the final concentration of these compounds. nih.gov

Biotic factors such as herbivory and pathogen attack are potent inducers of benzoxazinoid biosynthesis. nih.gov For example, feeding by herbivores like aphids and caterpillars has been shown to up-regulate Bx genes in wheat. nih.gov Fungal infections can also trigger the accumulation of these defensive compounds. chimia.ch

Abiotic factors also play a crucial role. nih.gov Environmental stresses, including changes in temperature, drought, light intensity, CO2 levels, and nutrient availability, can significantly modulate benzoxazinoid profiles. chimia.chresearchgate.net For instance, the transcription factor TaMYB31, which activates Bx gene expression, is induced by various abiotic stresses, providing a direct mechanism for environmental regulation. nih.govnih.gov

| Factor | Type | Effect on Benzoxazinoid Levels | Reference |

|---|---|---|---|

| Herbivory (e.g., caterpillar, aphid feeding) | Biotic | Induces biosynthesis gene expression; increases accumulation. | nih.gov |

| Pathogen Attack (e.g., fungal infection) | Biotic | Increases accumulation as a defense response. | chimia.ch |

| Temperature | Abiotic | Modulates accumulation profiles. | chimia.chresearchgate.net |

| Drought | Abiotic | Can induce accumulation. | chimia.ch |

| Light Intensity | Abiotic | Influences biosynthesis. | chimia.ch |

| Nutrient Levels | Abiotic | Affects accumulation. | chimia.ch |

Tissue-Specific and Developmental Stage-Dependent Biosynthesis Profiles

The biosynthesis of DIBOA is highly regulated according to the specific plant tissue and its developmental stage, ensuring that these defensive compounds are present where and when they are most needed. mdpi.comnih.gov The highest concentrations of benzoxazinoids are typically found in the seedlings of grasses, providing crucial protection during this vulnerable stage of growth. mdpi.comnih.gov The levels of DIBOA-glucoside (the storage form) reach a maximum shortly after germination and then decrease to a lower, stable level as the plant matures. nih.gov

There is also clear tissue-specificity. In rye, for instance, DIBOA is the dominant benzoxazinoid in the aboveground tissues, while its methoxylated derivative, DIMBOA, is prevalent in the roots. mdpi.com This pattern can vary significantly between species. In the eudicot Aphelandra squarrosa, benzoxazinoids are found only in the roots. nih.gov In contrast, Consolida orientalis and Lamium galeobdolon accumulate DIBOA in all their above-ground organs at concentrations comparable to those in maize seedlings. nih.gov This differential accumulation is controlled by the tissue-specific expression of the biosynthetic genes. nih.gov

| Plant Species | Developmental Stage | Tissue | Predominant Benzoxazinoid | Reference |

|---|---|---|---|---|

| Grasses (general) | Seedling | Whole plant | Highest concentrations | mdpi.comnih.gov |

| Rye (Secale cereale) | Mature | Aboveground tissue | DIBOA | mdpi.com |

| Rye (Secale cereale) | Mature | Roots | DIMBOA | mdpi.com |

| Aphelandra squarrosa | Mature | Roots only | DIBOA | nih.gov |

| Consolida orientalis | Mature | Aboveground organs | DIBOA | nih.gov |

Metabolic Interconversions and Degradation Products of Benzoxazinones

Once synthesized, DIBOA and other benzoxazinoids can undergo various metabolic conversions and are eventually degraded, particularly after being released into the soil. nih.gov In the plant, DIBOA is typically stored as its inactive glucoside, DIBOA-Glc. nih.gov Upon tissue damage, β-glucosidases cleave the sugar moiety, releasing the unstable and toxic DIBOA aglycone. nih.gov

When DIBOA is released into the environment, such as through root exudates, it is subject to microbial degradation. nih.govfrontiersin.org The primary and most rapid transformation of DIBOA in soil is its conversion to 2-benzoxazolinone (B145934) (BOA). nih.gov This step involves the loss of the N-hydroxy group. Studies in wheat crop soils have shown this transformation to have a half-life of approximately 43 hours. nih.gov

BOA is not the final product; it serves as an intermediate that is further biotransformed by soil microorganisms. The next major product identified in the degradation pathway is 2-aminophenoxazin-3-one (APO). nih.govfrontiersin.org The conversion of BOA to APO has a half-life of about 2.5 days. nih.gov APO appears to be a much more stable compound in the soil, with studies showing it persists for over three months, suggesting a very slow degradation rate. nih.gov This cascade of degradation products means that the biological activity in the soil is not just from DIBOA itself but also from its more persistent metabolites like BOA and APO. nih.govnih.gov

| Compound | Precursor | Description | Half-life of Formation/Degradation | Reference |

|---|---|---|---|---|

| 2-benzoxazolinone (BOA) | DIBOA | Primary degradation product of DIBOA. Formed by loss of the N-hydroxy group. | DIBOA t½ ≈ 43 hours | nih.gov |

| 2-aminophenoxazin-3-one (APO) | BOA | Secondary degradation product formed from BOA. A more persistent phenoxazinone compound. | BOA t½ ≈ 2.5 days | nih.govfrontiersin.org |

Hydrolysis of Glycosides by β-Glucosidases upon Tissue Disruption

In healthy plant tissues, benzoxazinoids like DIBOA exist predominantly as their inactive glucoside form, DIBOA-Glc. researchgate.netresearchgate.net This storage form is primarily localized within the cell vacuoles, effectively separating it from the enzymes that can activate it. researchgate.netacs.orgresearchgate.net This compartmentalization prevents autotoxicity to the plant under normal conditions.

When a plant's tissue is disrupted, for instance by a chewing herbivore or microbial invasion, the cellular integrity is compromised. nih.gov This event brings the stored DIBOA-Glc from the vacuole into contact with β-glucosidases, which are located in other cellular compartments like the plastids (chloroplasts). researchgate.netacs.org These enzymes rapidly catalyze the hydrolysis of the β-glycosidic bond, cleaving the glucose molecule from the DIBOA-Glc conjugate. nih.govusda.gov This enzymatic reaction releases the aglycone, this compound (DIBOA), which is the biologically active and toxic form of the compound. researchgate.netresearchgate.net This rapid activation serves as an immediate chemical defense at the site of injury. researchgate.net In maize, specific plastid-targeted β-glucosidases, ZmGLU1 and ZmGLU2, have been identified as responsible for this hydrolysis. researchgate.net

Formation of Benzoxazolinone Derivatives (e.g., BOA) from this compound

Once the active aglycone this compound (DIBOA) is released, it is chemically unstable in aqueous environments and soil. frontiersin.orgmdpi.com It undergoes a spontaneous chemical transformation to form more stable derivatives, most notably 2-benzoxazolinone (BOA). nih.govnih.gov This conversion is a key step in the degradation pathway of DIBOA.

The formation of BOA from DIBOA involves an irreversible ring contraction of the heterocyclic 1,4-benzoxazin-3-one skeleton. researchgate.netresearchgate.net This process is characterized by the loss of a formic acid molecule. researchgate.net The transformation is not only a spontaneous chemical degradation but is also considered a detoxification mechanism in some contexts. researchgate.net While DIBOA is the initially released toxic agent, its rapid conversion to BOA means that both compounds can exert biological effects in the surrounding environment. researchgate.net

Table 1: Transformation of DIBOA to BOA

| Precursor Compound | Transformation Process | Product Compound |

|---|

Degradation Dynamics of Benzoxazinones in Soil and Environmental Systems

Following their release into the soil, primarily through root exudation or the decomposition of plant residues, benzoxazinones like DIBOA and BOA are subject to further degradation. The persistence and fate of these compounds are critical to their ecological roles, including their allelopathic effects on other plants and soil microbes.

Research has shown that DIBOA is relatively unstable in soil. usda.gov Its degradation follows first-order kinetics, with studies reporting a half-life ranging from approximately 18 to 43 hours in different soil types. usda.govnih.gov The primary degradation product of DIBOA in soil is BOA. acs.orgnih.gov This transformation can be influenced by both spontaneous chemical breakdown and microbial activity. usda.govfrontiersin.org

BOA, while more stable than DIBOA, also undergoes degradation in the soil environment. frontiersin.org Its biotransformation leads to the formation of 2-aminophenoxazin-3-one (APO), with a reported half-life of approximately 2.5 days. nih.gov Unlike its precursors, APO is highly persistent in soil, with studies indicating it is not significantly degraded even after several months. nih.gov This suggests that the ultimate fate of DIBOA released into the soil is its conversion into the very stable APO molecule, mediated by the intermediate formation of BOA. frontiersin.orgnih.gov The degradation of these compounds is largely attributed to soil microorganisms, which can utilize them as substrates. frontiersin.org

Table 2: Half-life of Benzoxazinones in Soil

| Compound | Half-life | Primary Degradation Product |

|---|---|---|

| This compound (DIBOA) | 18 - 43 hours usda.govnih.gov | 2-benzoxazolinone (BOA) nih.gov |

| 2-benzoxazolinone (BOA) | ~2.5 days nih.gov | 2-aminophenoxazin-3-one (APO) nih.gov |

Ecological Roles and Inter Organismal Interactions of 2s 2,4 Dihydroxy 2h 1,4 Benzoxazin 3 4h One

Role in Plant Defense Against Biotic Stress

(2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a key component of the plant's innate immune system, providing a broad spectrum of defensive capabilities against various organisms.

Mechanisms of Resistance to Herbivorous Insects

DIBOA and other benzoxazinoids act as a formidable defense against herbivorous insects through multiple mechanisms. nih.gov These compounds can function as toxins, feeding deterrents, and substances that reduce the digestibility of plant tissues. nih.gov The within-plant distribution of these chemicals modulates the exposure of different insect feeding guilds, including chewing, piercing-sucking, and root herbivores, to these defenses. nih.govnih.gov

When an insect damages plant tissue, the stored, inactive form of DIBOA (DIBOA-glucoside) is hydrolyzed by enzymes called β-glucosidases. nih.gov This reaction converts it into the toxic aglucone form, DIBOA. nih.gov This rapid activation of a defense compound at the site of attack is a key feature of its protective function. The adverse effects of DIBOA have been observed in various lepidopteran pests, such as the European corn borer, and different aphid species. acs.orgnih.gov

Some insects have, in turn, evolved mechanisms to counteract these defenses. For instance, certain caterpillars can glucosylate DIBOA in their intestines, effectively detoxifying it. mdpi.com Interestingly, the stereochemistry of the glucoside produced by the insect differs from that of the plant-derived precursor, preventing the plant's own enzymes from reactivating the defense compound. mdpi.com

| Insect Species | Effect of DIBOA | Mechanism of Action |

| European corn borer (Ostrinia nubilalis) | Resistance | Toxin, Feeding deterrent |

| Various aphid species | Resistance | Toxin, Feeding deterrent |

| Spodoptera exigua | Antifeedant | Feeding deterrence |

| Spodoptera frugiperda | Antifeedant | Feeding deterrence |

Antifungal and Antimicrobial Activities

The defensive capabilities of this compound extend to pathogenic microorganisms. Benzoxazinoids, including DIBOA, exhibit a wide range of antifungal and antimicrobial activities. nih.govnih.gov This broad-spectrum activity helps protect the plant from various fungal and bacterial infections. nih.govnih.gov

The role of benzoxazinoid hydroxamic acids in defending against fungal infections can be complex and may depend on the specific nature of the plant-fungus interaction. acs.orgnih.gov Research on various derivatives of 2H-1,4-benzoxazin-3(4H)-one has demonstrated their potential to inhibit the mycelial growth of several phytopathogenic fungi. nih.gov For instance, studies have shown that certain synthetic benzoxazinone (B8607429) derivatives can completely inhibit the growth of fungi such as Botrytis cinerea, Phytophthora cactorum, and Rhizoctonia solani at specific concentrations. nih.gov Other research has evaluated the antimicrobial activity of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov

| Pathogen Species | Observed Effect |

| Botrytis cinerea | Mycelial growth inhibition |

| Phytophthora cactorum | Mycelial growth inhibition |

| Rhizoctonia solani | Mycelial growth inhibition |

| Staphylococcus aureus | Antimicrobial activity |

| Escherichia coli | Antimicrobial activity |

| Candida albicans | Antifungal activity |

Defense Against Nematodes

Plants also utilize this compound and related compounds to defend against parasitic nematodes. mdpi.com These chemical defenses can act as phytoanticipins, which are constitutively present compounds that help prevent initial nematode invasion. mdpi.com The presence of these metabolites in plant tissues can confer resistance to nematode parasitism. frontiersin.org

An interesting ecological interaction involves the western corn rootworm, which sequesters benzoxazinoids from maize roots to defend itself against its own enemies, including entomopathogenic nematodes. bspp.org.uk This highlights the complex role of these compounds in multitrophic interactions. However, some nematodes have evolved resistance to these plant defense compounds, enabling them to be more effective biological control agents. bspp.org.uk

Allelopathic Interactions in Plant Communities

Beyond its role in direct defense, this compound plays a significant role in mediating interactions between plants through allelopathy.

Phytotoxic Effects on Competing Plants and Weeds

Benzoxazinoids, including DIBOA, are recognized as important allelochemicals that can have phytotoxic effects on other plants. nih.govnih.gov This is a key mechanism by which certain plants, such as rye and wheat, can suppress the growth of competing weeds. acs.orgnih.gov The release of these compounds into the environment can interfere with the molecular and cellular processes of neighboring plants, thereby impairing their growth and reducing competition for resources. nih.gov

The degradation of DIBOA and its derivatives in the soil is an important factor in their allelopathic activity. nih.gov These transformations can be influenced by soil microorganisms and can lead to the formation of other biologically active compounds. nih.govresearchgate.net For example, the degradation of DIMBOA, a related benzoxazinoid, in soil leads to the formation of MBOA and subsequently AMPO, each with its own biological properties. nih.gov

Role of this compound Exudation from Roots

The primary mechanism for the release of DIBOA into the soil environment is through root exudation. nih.gov Living plants can exude these compounds, which then exert their allelopathic effects on nearby plants. researchgate.net This process of releasing phytotoxic biochemicals into the surrounding soil gives the producing plant a competitive advantage. nih.gov The concentration and composition of these root exudates can vary depending on the plant species, its developmental stage, and environmental conditions. plos.org

The study of root exudates has confirmed the presence of benzoxazinoids and their role in allelopathy. nih.gov These compounds, once in the soil, can be taken up by other plants and interfere with their growth and development. nih.gov

Dynamic Characterization of Benzoxazinone Allelopathic Phenomena

The allelopathic activity of this compound (DIBOA) and other benzoxazinoids is a dynamic process influenced by chemical transformations and interactions within the soil environment. In plants, DIBOA is typically stored in an inactive, glucosylated form (DIBOA-glc). mdpi.comnih.gov When plant tissues are damaged, the aglycone DIBOA is released. mdpi.com This compound is relatively unstable and can degrade to form benzoxazolin-2(3H)-one (BOA). mdpi.comfrontiersin.orgresearchgate.net

The transformation of DIBOA to BOA is dependent on environmental factors such as pH, with the degradation rate increasing at higher pH values. researchgate.net This suggests a reaction mechanism involving nucleophilic agents like hydroxy groups. researchgate.net Both DIBOA and its degradation products can be taken up by neighboring plants, potentially inhibiting their growth. mdpi.com For instance, studies have shown that DIBOA and BOA can inhibit the root growth of various weed species. researchgate.netresearchgate.net The phytotoxic effects are often concentration-dependent, with low concentrations sometimes stimulating growth while higher concentrations are inhibitory. researchgate.netmdpi.com

Interactions with Soil Microorganisms and Rhizosphere Dynamics

Benzoxazinoids, including DIBOA, act as signaling molecules and carbon sources that can either promote or inhibit the growth of specific microbial taxa. frontiersin.orgbiorxiv.org This selective pressure alters the composition and activity of the rhizosphere microbiome. nih.govnih.gov For example, the exudation of benzoxazinoids by maize has been shown to attract beneficial bacteria like Pseudomonas putida to the rhizosphere. researchgate.net However, these compounds can also exhibit antimicrobial properties, inhibiting the growth of certain pathogenic fungi and bacteria. frontiersin.orgusp.br The concentration of these compounds in the root exudates can influence the structure of both prokaryotic and fungal communities in the rhizosphere. biorxiv.org

The dominant microbial phyla in the rhizosphere are generally Proteobacteria, Actinobacteria, Acidobacteria, and Bacteroidetes. nih.govfrontiersin.org The presence and concentration of benzoxazinoids can shift the relative abundance of these groups. This modulation of the microbial community is a critical aspect of the plant's strategy to cultivate a beneficial rhizosphere environment. biorxiv.org

By influencing the rhizosphere microbiota, DIBOA plays a role in plant-soil feedbacks, which are the reciprocal effects that plants and soil organisms have on each other. nih.gov Negative plant-soil feedbacks, where a plant species negatively impacts the growth of subsequent plants of the same species, can be alleviated by benzoxazinoids. nih.gov

Research has demonstrated that maize plants producing benzoxazinoids can mitigate the negative effects of soil conditioned by other crop species. nih.gov This protective effect appears to be mediated through changes in the soil biota. nih.gov When benzoxazinoid-deficient mutant plants are grown in such soil, their performance is reduced, but this can be restored by adding purified benzoxazinoids to the soil. nih.gov This highlights the importance of these compounds in shaping a soil microbial community that is more favorable for the plant's growth and defense. researchgate.netnih.gov

Molecular and Biochemical Mechanisms of Action of 2s 2,4 Dihydroxy 2h 1,4 Benzoxazin 3 4h One

Elucidation of Cellular and Subcellular Targets

The biological effects of DIBOA and its derivatives are a consequence of their interaction with specific cellular and subcellular targets. Research indicates that these compounds can act on multiple targets, contributing to their broad spectrum of activity. One of the key targets for DIBOA and its methoxylated analog, DIMBOA, is the plasma membrane H+-ATPase. nih.gov This enzyme is crucial for maintaining the electrochemical gradient across the cell membrane, which drives many secondary transport processes. Inhibition of this pump can disrupt cellular homeostasis, leading to cell death.

Furthermore, the inhibitory effects of benzoxazinoids on various enzymes suggest that these molecules can target specific proteins within the cell. For instance, their action on digestive enzymes like α-chymotrypsin in insects points to the active sites of these enzymes as a primary target. nih.govresearchgate.net The mechanism often involves the benzoxazinone (B8607429) acting as a suicide inactivator, where the enzyme's own catalytic activity leads to its irreversible inhibition. nih.gov

Biochemical Pathways Modulated by (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

DIBOA's interaction with cellular targets leads to the modulation of various biochemical pathways, which underlies its diverse biological effects, including phytotoxicity, antimicrobial, and insecticidal activities.

Enzyme Inhibition Studies (e.g., α-chymotrypsin, glucosamine-6-phosphate synthase)

α-chymotrypsin: Benzoxazinones have been studied for their inhibitory effects on serine proteases like α-chymotrypsin. nih.gov The mechanism of inhibition involves the attack of the active site serine residue on the carbonyl group of the benzoxazinone ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.gov Kinetic studies have shown that different benzoxazinone derivatives can act as competitive or other types of inhibitors, with varying potencies (IC50 values) depending on their specific chemical structure. nih.govresearchgate.net For instance, some synthetic benzoxazinones have demonstrated IC50 values against α-chymotrypsin in the micromolar range. nih.gov

Glucosamine-6-phosphate synthase: Glucosamine-6-phosphate synthase is a key enzyme in the hexosamine biosynthesis pathway, which is essential for the production of amino sugars required for cell wall synthesis in fungi and bacteria. nih.gov Consequently, inhibitors of this enzyme are considered potential antimicrobial agents. nih.gov While a wide range of compounds have been investigated as inhibitors of this enzyme, specific studies detailing the direct inhibitory action of this compound are not extensively documented in the currently available literature. However, the known antimicrobial properties of benzoxazinoids suggest that interference with essential pathways like hexosamine biosynthesis could be a possible mechanism of action.

Influence on Signal Transduction Pathways (e.g., innate immunity, callose deposition)

Innate Immunity: The innate immune system is the first line of defense against pathogens. nih.govyoutube.com Recent research on benzoxazinone derivatives has shed light on their potential to modulate inflammatory responses. For example, certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to reduce the production of pro-inflammatory mediators in microglial cells by activating the Nrf2-HO-1 signaling pathway, which plays a critical role in the antioxidant and anti-inflammatory response. nih.gov This suggests that benzoxazinoids may influence innate immune responses by modulating key signaling pathways involved in inflammation and oxidative stress.

Callose Deposition: Callose, a β-1,3-glucan polymer, is rapidly deposited at the site of pathogen attack or wounding and serves as a physical barrier to limit the spread of infection. nih.govnih.gov Benzoxazinoids, particularly DIMBOA, have been identified as signaling molecules that can trigger callose deposition in plants in response to aphid feeding and fungal elicitors. chimia.chwikipedia.org This indicates that DIBOA and related compounds can influence plant defense signaling pathways that lead to the reinforcement of the cell wall. The ability of benzoxazinoid-deficient maize mutants to mount a callose deposition response is compromised, and this can be rescued by the external application of DIMBOA. chimia.ch

Structure-Activity Relationship (SAR) Studies for Benzoxazinone Bioactivity

The biological activity of benzoxazinones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key functional groups responsible for their phytotoxic, antifeedant, and antimicrobial effects.

Correlation of Chemical Structure with Phytotoxic Potential

SAR studies have revealed several key structural features that determine the phytotoxicity of benzoxazinones. nih.govnih.gov The hydroxamic acid moiety (N-OH group) at the N-4 position is considered crucial for bioactivity. acs.org Its absence, as seen in lactams like HBOA, results in a significant loss of phytotoxic effect. acs.org

The substitution pattern on the benzoxazinone skeleton also plays a significant role. For instance, the absence of a hydroxyl group at the C-2 position (2-deoxy derivatives) can enhance phytotoxicity. nih.gov Synthetic analogs like 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) have shown potent herbicidal activity, sometimes even greater than the natural compounds. nih.govresearchgate.net

Below is a table summarizing the relative phytotoxicity of DIBOA and related compounds.

| Compound | Structure | Key Structural Features | Relative Phytotoxicity |

| DIBOA | 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one | 2-OH, 4-OH | High |

| DIMBOA | 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one | 2-OH, 4-OH, 7-OCH3 | Moderate to High |

| D-DIBOA | 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one | 4-OH, 2-deoxy | Very High |

| HBOA | 2-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one | 2-OH, 4-H (lactam) | Low to Inactive |

| APO | 2-aminophenoxazin-3-one | Degradation product | High |

This table is a qualitative summary based on findings from multiple studies. nih.govnih.govacs.org

SAR for Antifeedant and Antimicrobial Effects

The structural requirements for antifeedant and antimicrobial activities of benzoxazinoids share some similarities with those for phytotoxicity. The hydroxamic acid functional group is generally important for these activities as well. wur.nl

For antifeedant activity against insects, both DIBOA and DIMBOA are effective. nih.gov Their mechanism can involve the inhibition of digestive enzymes, as discussed earlier. researchgate.net The presence of the methoxy (B1213986) group in DIMBOA can influence its reactivity and, consequently, its biological activity. nih.gov

In terms of antimicrobial effects, hydroxamic acids like DIBOA and DIMBOA are generally more potent than their corresponding lactams. wur.nl The degradation products of benzoxazinoids, such as aminophenoxazinones, can also exhibit significant antimicrobial properties. wur.nl The broad-spectrum antimicrobial activity of benzoxazinones has led to research into synthesizing novel derivatives with enhanced efficacy against various bacterial and fungal strains. researchgate.netresearchgate.netnih.gov

Effects of Degradation Products on Biological Activity

Upon release into the soil, DIBOA undergoes degradation primarily into 2(3H)-benzoxazolinone (BOA). nih.gov This transformation is a key step, as BOA is a stable and biologically active molecule. nih.govresearchgate.net Research indicates that BOA itself possesses significant phytotoxicity, inhibiting the root growth of various plant species. researchgate.net For instance, in a cress bioassay, BOA inhibited root growth by 50% or more at a concentration of approximately 1.05 mM, compared to 0.37 mM for DIBOA. researchgate.net This suggests that while DIBOA is initially more potent, its degradation product, BOA, continues to exert a strong inhibitory effect on surrounding plants.

Further degradation of BOA in the soil, facilitated by microorganisms, leads to the formation of 2-aminophenoxazin-3-one (APO). nih.govnih.gov Studies have highlighted that APO can be even more biologically active than its precursors. taylorfrancis.com In comparative studies on several plant species, APO demonstrated the highest phytotoxic activity among DIBOA, BOA, and other related benzoxazinoids. taylorfrancis.com The persistence of these degradation products is also a critical factor; BOA has a half-life of about 2.5 days in wheat crop soils, while APO shows very slow degradation, remaining in the soil for extended periods. nih.gov This persistence ensures a long-term allelopathic effect in the soil environment.

The degradation process and the resulting biological activities are influenced by soil microbes. nih.govfrontiersin.org While DIBOA and its methoxylated analogue, DIMBOA, can reduce the growth of most microorganisms, their degradation products also interact with the soil microbiota. frontiersin.org BOA, for example, has been shown to exert a predominantly inhibitory effect on soil bacteria. nih.gov The transformation from DIBOA to BOA and subsequently to APO represents a dynamic interplay between chemical degradation and microbial action, which collectively determines the ultimate allelopathic and antimicrobial impact.

The following tables summarize the comparative phytotoxicity and degradation kinetics of DIBOA and its primary degradation products.

Table 1: Comparative Phytotoxicity of DIBOA and its Degradation Products

| Compound | Target Species | Observed Effect | Effective Concentration |

|---|---|---|---|

| DIBOA | Garden Cress (Lepidium sativum) | 50% root growth inhibition | ~0.37 mM researchgate.net |

| BOA | Garden Cress (Lepidium sativum) | 50% root growth inhibition | ~1.05 mM researchgate.net |

| BOA | Lettuce (Lactuca sativa) | Reduced shoot/root length and fresh weight | 0.1 - 1.5 mM nih.gov |

Table 2: Soil Degradation Half-Life of DIBOA and its Products

| Compound | Soil Type | Half-Life (t½) | Primary Product |

|---|---|---|---|

| DIBOA | Wheat Crop Soil | ~43 hours nih.gov | BOA nih.gov |

| BOA | Wheat Crop Soil | ~2.5 days nih.gov | APO nih.gov |

Chemical Synthesis and Derivatization of Benzoxazinone Scaffolds for Academic Research

Methodologies for the Synthesis of the 1,4-Benzoxazin-3(4H)-one Core

The construction of the fundamental 1,4-benzoxazin-3(4H)-one ring system has been achieved through a variety of synthetic routes, ranging from classical condensation methods to modern transition-metal-catalyzed reactions.

Classical approaches to the benzoxazinone (B8607429) core often rely on condensation reactions. A prevalent method involves the reaction of anthranilic acids with various electrophilic partners. For instance, treating anthranilic acids with aroyl chlorides in the presence of a base like pyridine (B92270) has been a long-standing route to 2-aryl-substituted benzoxazinones. nih.gov Similarly, refluxing an anthranilic acid derivative with an acid anhydride (B1165640), such as acetic anhydride, can yield 2-alkyl-substituted benzoxazinones. christuniversity.inbohrium.com Another classical approach is the acid-catalyzed reaction of anthranilic acids with ortho esters, which can yield the desired benzoxazinone core, although in some cases, dihydro intermediates are also formed. nih.gov

Modern synthetic chemistry has introduced more sophisticated and efficient methods, with palladium-catalyzed reactions being particularly prominent. These methods offer advantages in terms of substrate scope and functional group tolerance. One innovative approach is the palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides, which cleverly uses paraformaldehyde as a stable and inexpensive carbon monoxide source, avoiding the need for toxic, pressurized CO gas. acs.org Another significant palladium-mediated strategy is the intramolecular C–O bond formation, which allows for the coupling of substituted anilines with chiral alcohols to produce enantioenriched benzoxazinones with high stereofidelity. thieme-connect.com This method is advantageous for creating benzoxazinones with highly substituted α-oxygen centers, which are difficult to prepare via conventional routes. thieme-connect.com Furthermore, sequential one-pot strategies involving palladium-catalyzed acylation followed by nucleophilic cyclocondensation have been developed for the diversified synthesis of benzoxazinones from simple aldehydes.

Table 1: Comparison of Synthetic Methodologies for the 1,4-Benzoxazin-3(4H)-one Core

| Methodology | Key Reactants | Catalyst/Reagent | Key Features | Citations |

|---|---|---|---|---|

| Classical Condensation | Anthranilic Acid, Acyl Chloride | Pyridine | Traditional, straightforward method for 2-aryl derivatives. | nih.gov |

| Classical Condensation | Anthranilic Acid, Acid Anhydride | Heat (Reflux) | Yields 2-alkyl substituted cores. | christuniversity.inbohrium.com |

| Pd-Catalyzed Carbonylation | N-(o-bromoaryl)amides, Paraformaldehyde | Palladium Catalyst | Avoids use of CO gas; uses a stable CO source. | acs.org |

| Pd-Catalyzed C-O Coupling | Substituted Anilines, Alcohols | Palladium Catalyst | Allows for synthesis of highly substituted and enantioenriched products. | thieme-connect.com |

| Pd-Catalyzed Acylation | o-haloanilines, Aldehydes | Palladium Catalyst | One-pot, diversified synthesis strategy. | |

The synthesis of specifically substituted benzoxazinones, where functional groups are placed at desired positions on the benzene (B151609) ring, is crucial for developing compounds with targeted properties. Regioselectivity is typically controlled by the substitution pattern of the starting materials, most commonly a substituted anthranilic acid. nih.gov For example, using a 4-nitroanthranilic acid in a condensation reaction with an acid anhydride will predictably yield a 7-nitro-substituted benzoxazinone. christuniversity.in

Beyond precursor-directed regioselectivity, methods have been developed for regioselective functionalization of the pre-formed benzoxazinone core. For instance, regioselective 1,6-conjugate addition reactions of 1,4-benzoxazinones to para-quinone methides have been reported, demonstrating controlled C-C bond formation at a specific position. nih.gov The inherent reactivity of the benzoxazinone scaffold can also be exploited; the core structure contains two reactive electrophilic sites (C2 and C4), which can be targeted by nucleophiles. mdpi.com This differential reactivity allows for subsequent regioselective modifications.

Derivatization Strategies for Analog Library Creation

To explore the biological potential of the benzoxazinone scaffold, researchers often create libraries of related analogs. This is achieved by systematically modifying the core structure to understand how different chemical features affect its activity, a process known as Structure-Activity Relationship (SAR) studies.

The introduction of diverse functional groups onto the benzoxazinone skeleton is a key strategy for generating analog libraries and conducting SAR studies. nih.govamanote.com By varying substituents on the aromatic ring or at the C2 position, chemists can modulate properties like lipophilicity, electronic character, and steric bulk, which in turn influence biological activity.

For example, a library of 7-nitro-2-aryl-4H-benzo[d] acs.orgoxazin-4-ones was synthesized to evaluate their anti-proliferative and pro-apoptotic potential against cancer cell lines. nih.gov Another study involved introducing an acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton, which resulted in a series of compounds with significant in vitro antifungal activities. nih.gov A comprehensive SAR study on benzoxazinone derivatives as α-chymotrypsin inhibitors revealed that the presence and position of substituents on a C2-phenyl ring significantly impacted inhibitory potential. nih.gov It was found that fluoro groups increased potency, and the position of strong electron-donating or -withdrawing groups was critical, with the ortho position generally conferring the highest activity. nih.gov These studies demonstrate how systematic derivatization is essential for identifying the structural requirements for a desired biological effect and for optimizing lead compounds.

Table 2: Examples of Derivatization for SAR Studies

| Core Scaffold | Introduced Functional Group/Moiety | Purpose of Derivatization (Target Activity) | Citations |

|---|---|---|---|

| 7-nitro-benzoxazinone | Various aryl groups at C2 | Anticancer activity | nih.gov |

| 1,4-benzoxazin-3-one | Acylhydrazone moiety | Antifungal activity | nih.gov |

| Benzoxazinone | Substituted phenyl groups at C2 | α-Chymotrypsin inhibition | nih.gov |

Bioisosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. For the benzoxazinone scaffold, replacing the ring oxygen or nitrogen atoms with sulfur or nitrogen, respectively, generates thio and aza analogues with potentially novel biological profiles.

The synthesis of 1,4-benzothiazinones, direct sulfur analogues, has been achieved through a one-step reaction involving 2-aminothiophenol (B119425) and ethyl α-bromoalkyloates. mdpi.com This method provides straightforward access to compounds where the oxygen at position 1 is replaced by a sulfur atom. mdpi.com Furthermore, the conversion of benzoxazinones into their corresponding benzothiazin-4-thiones can be accomplished, introducing sulfur at the C4 carbonyl position. nih.gov

Aza analogues, particularly quinazolinones, can be synthesized directly from the benzoxazinone core. Quinazolinones are structural analogues where the oxygen atom at position 1 is replaced by a nitrogen atom. They can be prepared by reacting a benzoxazinone derivative with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) or various amines. nih.gov This ring-opening and reclosure sequence provides a versatile route to a different class of heterocyclic compounds, expanding the chemical space available for biological screening. nih.govmdpi.com

Stereoselective Synthesis of (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one and its Enantiomers

The natural product this compound (DIBOA) possesses a stereocenter at the C2 position. The synthesis of a single enantiomer of such a molecule presents a significant chemical challenge, as non-stereoselective methods will produce a racemic mixture (an equal mixture of both enantiomers).

A general synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton has been developed, providing access to the core hemiacetal structure. researchgate.net However, achieving high enantioselectivity for a specific stereoisomer like the (2S) form requires specialized asymmetric synthesis techniques. While many naturally occurring glycosides of DIBOA are found in the (2R) configuration, the synthesis of the (2S) enantiomer is of academic interest for fully exploring the biological activity of both stereoisomers. researchgate.net

Approaches to enantioenriched benzoxazinones have been demonstrated, for instance through the palladium-catalyzed coupling of chiral alcohols, which proceeds with high stereofidelity. thieme-connect.com While this has not been explicitly reported for the synthesis of (2S)-DIBOA, it represents a promising modern strategy. Another relevant approach is the synthesis of the related analogue 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), which has been achieved via a two-step chemical synthesis involving nucleophilic substitution followed by a reduction/cyclization step catalyzed by Pd/C. researchgate.net The use of biocatalysis, for example with engineered enzymes like nitroreductases, has also been explored for this transformation and offers a potential avenue for achieving stereoselectivity. researchgate.net The development of a direct and highly enantioselective synthesis specifically for this compound remains an area of active research, likely requiring the application of chiral catalysts, chiral starting materials, or enzymatic resolution methods.

Biotechnological and Agricultural Research Leveraging Benzoxazinone Biology

Application of Benzoxazinone (B8607429) Insights in Sustainable Agriculture

The knowledge gained from studying the biology and chemistry of benzoxazinones is being applied to develop more sustainable agricultural practices. This includes the creation of nature-inspired herbicides and pesticides, as well as informing breeding programs to develop crops with inherently stronger defense mechanisms. nih.gov

The phytotoxic properties of benzoxazinones make them attractive candidates for the development of natural herbicides. researchgate.net DIBOA and its 7-methoxy analogue, DIMBOA, have been used as templates for creating new herbicidal models. nih.govresearchgate.net The goal is to develop compounds that are effective against weeds while being biodegradable and having a low environmental impact. researchgate.netresearchgate.net

Research has shown that modifying the benzoxazinone skeleton can lead to compounds with potent herbicidal activity. For instance, a synthetic derivative referred to as D-DIBOA has been identified as a promising candidate for a novel herbicide model due to its potent phytotoxicity and a longer half-life in soil compared to naturally occurring benzoxazinones. researchgate.net The primary degradation product of D-DIBOA is the lactam D-HBOA, which is less phytotoxic. researchgate.net

The mechanism of action for some of these compounds is also being elucidated. Some benzoxazinone derivatives have been found to act as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis, which is a target for several commercial herbicides. nih.govresearchgate.net Others are believed to inhibit histone deacetylases, which are involved in regulating gene expression. mdpi.com

The development of biopesticides from benzoxazinones also extends to their antifungal and insecticidal properties. As mentioned earlier, novel synthetic derivatives have shown efficacy against various phytopathogenic fungi. nih.gov The natural insecticidal properties of benzoxazinoids, which have been recognized for decades, continue to be explored for potential application in pest management strategies. wikipedia.orgnih.gov

The following table presents examples of research into the development of benzoxazinone-based agrochemicals:

| Compound/Derivative | Target Application | Key Research Finding | Reference |

| D-DIBOA | Natural Herbicide | Potent phytotoxicity and a longer soil half-life compared to natural benzoxazinones. | researchgate.net |

| Benzoxazinone derivatives with hydantoin/1,2,3-triazole fragments | Natural Herbicide | Act as inhibitors of protoporphyrinogen IX oxidase (PPO), showing excellent herbicidal activity and crop safety. | nih.govresearchgate.net |

| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Antifungal Agent | Showed noticeable inhibition against several phytopathogenic fungi, in some cases outperforming commercial fungicides. | nih.gov |

| Sulfur analogs of benzoxazinones (1,4-benzothiazinones) | Natural Herbicide | Showed higher inhibition of plant cell elongation than natural benzoxazinones in in vitro assays. | mdpi.com |

Conventional and marker-assisted breeding strategies can leverage the natural variation in benzoxazinone production to develop crops with enhanced resistance to pests and weeds. bayer.com This approach is often seen as a more publicly acceptable alternative to genetic engineering. europa.eu

In maize, high levels of benzoxazinoids have been a target of positive selection in breeding programs for insect resistance since the 1970s. mdpi.com A clear correlation has been established between higher concentrations of these compounds in young plants and increased resistance to major pests like the European corn borer (Ostrinia nubilalis). mdpi.com Similarly, benzoxazinoid-rich plants have demonstrated resistance to various other insects, including aphids. bioticapublications.com The resistance is often due to the antifeedant or toxic effects of the compounds on the insects. nih.gov

The allelopathic properties of benzoxazinones, i.e., their ability to inhibit the growth of neighboring plants, can also be harnessed in breeding programs to develop weed-suppressive crop varieties. researchgate.net Wheat cultivars with higher levels of benzoxazinoids in their root exudates can more effectively suppress the growth of competing weeds, reducing the need for herbicides. researchgate.net The development of such cultivars is a key component of integrated weed management systems. europa.eu

Modern breeding techniques, such as speed breeding and genomic selection, can accelerate the development of crop varieties with optimized benzoxazinone profiles. hapres.commdpi.com By identifying the quantitative trait loci (QTLs) associated with high benzoxazinoid production, breeders can more efficiently select for these traits in their breeding populations.

Future Research Trajectories and Unexplored Aspects of 2s 2,4 Dihydroxy 2h 1,4 Benzoxazin 3 4h One

Deeper Elucidation of Complex Biosynthetic Regulation

The biosynthetic pathway of benzoxazinoids is known to originate from indole-3-glycerol phosphate (B84403), a precursor in tryptophan biosynthesis. A series of enzymes, designated Bx1 through Bx5 in maize, catalyze the formation of DIBOA. researchgate.net However, the intricate regulatory networks governing this pathway are not yet fully understood. researchgate.net While some regulatory elements have been identified, future research must focus on a more comprehensive understanding of the transcriptional, post-transcriptional, and post-translational control mechanisms.

Key unexplored areas include:

Transcription Factor Networks: Identifying the full suite of transcription factors that respond to specific developmental cues (e.g., tissue type, plant age) and environmental stimuli (e.g., herbivory, pathogen attack) to modulate the expression of Bx genes.

Hormonal Crosstalk: Investigating the interplay between various plant hormone signaling pathways, such as those for jasmonates, salicylates, and gibberellins, and their role in fine-tuning DIBOA production. researchgate.net

Epigenetic Regulation: Exploring the role of DNA methylation and histone modifications in regulating the expression of biosynthetic genes, which could explain long-term acclimation and priming of defense responses.

A deeper understanding of these regulatory layers is critical for predicting and potentially manipulating DIBOA levels in crops to enhance pest resistance.

Unraveling Novel Molecular Targets and Mechanisms of Action

DIBOA exhibits a broad spectrum of biological activities, including allelopathic, antimicrobial, and insecticidal properties. smolecule.comnih.gov However, the precise molecular targets and the mechanisms through which DIBOA exerts these effects are largely undefined. smolecule.com The compound is known to degrade into more stable derivatives like benzoxazolin-2(3H)-one (BOA), which also possesses biological activity. mdpi.comresearchgate.net The reactivity of DIBOA and its derivatives with various nucleophiles has been noted, suggesting a potential for broad, non-specific interactions, but specific protein targets likely exist. nih.gov

Future research should pivot towards:

Target Identification: Employing chemoinformatic and experimental approaches, such as affinity chromatography and activity-based protein profiling, to identify the specific cellular proteins that DIBOA and its metabolites interact with in target organisms (e.g., competing plants, fungi, insects). nih.govresearchgate.net

Mechanism of Toxicity: Elucidating the downstream cellular consequences of these interactions. For example, does DIBOA inhibit specific enzymes, disrupt membrane integrity, induce oxidative stress, or interfere with key signaling pathways? nih.gov

Structure-Activity Relationship Studies: Synthesizing and testing DIBOA analogs to determine which chemical features are essential for its various biological activities. nih.gov This knowledge is crucial for understanding its mode of action and for the potential development of new bioactive compounds. nih.gov

Advanced Chemical Biology Approaches for Probe Design and Activity Modulation

To dissect the complex roles of DIBOA in biological systems, new tools are needed. Chemical biology offers powerful strategies for developing molecular probes that can be used to visualize, track, and modulate the activity of small molecules like DIBOA directly in living cells and organisms. youtube.comnih.gov

Future directions in this area include:

Development of Bioorthogonal Probes: Designing and synthesizing DIBOA analogs that incorporate "handles" like alkynes or azides. These handles would allow for the attachment of reporter tags (e.g., fluorophores for imaging) or affinity tags (e.g., biotin (B1667282) for pull-down experiments) without disrupting the compound's native activity. youtube.com

Photo-activatable Derivatives: Creating caged versions of DIBOA that are biologically inert until activated by a specific wavelength of light. Such tools would enable researchers to precisely control the timing and location of DIBOA release, allowing for a more detailed study of its immediate effects on cellular processes.

Activity-Based Probes: Building probes that covalently bind to the molecular targets of DIBOA. These reactivity-based probes are invaluable for identifying target proteins and assessing their engagement by DIBOA in complex biological systems. youtube.com

These advanced chemical tools would provide unprecedented spatial and temporal resolution for studying DIBOA's function, moving beyond simple correlational studies. nih.gov

Comprehensive Ecological Impact Studies in Diverse Ecosystems

DIBOA and its derivatives are released into the soil through root exudation and the decomposition of plant material, where they influence plant-plant, plant-herbivore, and plant-microbe interactions. mdpi.comresearchgate.netchimia.ch While its roles in agroecosystems are increasingly appreciated, its impact in more diverse, natural ecosystems is less understood. The stability and biological activity of DIBOA and its degradation products can be significantly influenced by soil properties and microbial communities. researchgate.net

Future ecological research should focus on:

Ecosystem-Specific Roles: Investigating the function of DIBOA in a wider range of environments, such as grasslands, forests, and wetlands, to understand how its influence changes with different plant communities, soil types, and climatic conditions.

Trophic Level Interactions: Examining how DIBOA acts as a selective force on different trophic levels, from soil microbes to herbivores and their predators. researchgate.net

Impact of Global Change: Studying how environmental change factors like elevated CO2, increased temperature, and drought affect DIBOA production in plants and its subsequent persistence and function within the ecosystem. chimia.chnih.gov

| Ecological Role | Organism(s) Affected | Research Focus |

| Allelopathy | Competing Plants | Elucidating mechanisms of growth inhibition and absorption/detoxification by target plants. mdpi.com |

| Antimicrobial Defense | Fungi, Bacteria | Identifying the spectrum of susceptible pathogens and mechanisms of microbial growth inhibition. smolecule.comresearchgate.net |

| Insect Resistance | Herbivorous Insects | Understanding deterrent and toxic effects on insect feeding behavior and physiology. smolecule.com |

| Microbiome Shaping | Soil Microorganisms | Characterizing the influence on root-associated microbial community structure and function. smolecule.comresearchgate.net |

Integration of Omics Technologies for Systems-Level Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an opportunity to gain a holistic, systems-level understanding of DIBOA's role in plant biology. nih.gov Rather than studying components in isolation, these approaches allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, revealing complex interaction networks. frontiersin.orgdigit-biotech.eu

An integrated multi-omics approach could address several key questions:

Regulatory Network Mapping: Combining transcriptomics and proteomics to map the full regulatory network that controls DIBOA biosynthesis in response to various stimuli.

Metabolic Reprogramming: Using metabolomics to understand how DIBOA production and degradation are integrated with the plant's broader primary and secondary metabolism. nih.gov

Target Organism Response: Applying multi-omics to a target organism (e.g., a pathogen or herbivore) exposed to DIBOA to uncover the global transcriptional, proteomic, and metabolic changes that underlie its response. frontiersin.org

| Omics Technology | Research Question | Potential Outcome |

| Transcriptomics | How does gene expression change in response to stimuli that induce DIBOA production? | Identification of novel regulatory genes and signaling pathways. nih.gov |

| Proteomics | Which proteins are involved in the synthesis, transport, and catabolism of DIBOA? | A complete map of the DIBOA lifecycle and its protein-protein interaction network. |

| Metabolomics | What is the full spectrum of DIBOA-related metabolites and how do their levels change? | Discovery of new derivatives and a deeper understanding of metabolic flux. nih.gov |

| Integrative Omics | How do these different molecular layers interact to produce a defense response? | A systems-level model of DIBOA's role in plant resilience. frontiersin.orgdigit-biotech.eu |

Development of Sustainable Production Methods for Academic and Applied Research

Currently, obtaining pure DIBOA for research purposes relies primarily on extraction from plant sources or complex chemical synthesis, which can be inefficient and costly. researchgate.netresearchgate.net To facilitate the extensive research outlined above, and for any potential future applications, sustainable and scalable production methods are essential.

Promising avenues for future development include:

Metabolic Engineering in Microorganisms: Transferring the entire DIBOA biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae. These engineered microbes could then produce DIBOA from simple sugars in large-scale fermenters, offering a renewable and controllable production platform.

Whole-Cell Biocatalysis: Using engineered microbes that express one or more key enzymes from the pathway to convert a synthetically accessible precursor into DIBOA or its derivatives. researchgate.netresearchgate.net This approach combines the advantages of chemical synthesis and biological catalysis.

Cell-Free Biosynthesis: Reconstituting the entire enzymatic pathway in vitro. While challenging, this approach would eliminate the complexities of cellular metabolism and could allow for very high yields and purity.

Developing these sustainable production strategies will be crucial for lowering costs and increasing the availability of DIBOA, thereby accelerating research into its fundamental biology and potential applications. sagentia.comresearchgate.net

| Production Method | Description | Advantages | Challenges |

| Plant Extraction | Isolation from DIBOA-producing crops like rye or wheat. | Source is natural and renewable. | Low yields, complex purification, seasonal variability. |

| Chemical Synthesis | Multi-step organic synthesis from chemical precursors. researchgate.net | High purity, not dependent on biological sources. | Often complex, costly, may use harsh reagents. researchgate.net |

| Microbial Fermentation | Engineering the full pathway into a microbial host for production from simple feedstocks. | Potentially low-cost, scalable, sustainable. sagentia.com | Pathway optimization, host toxicity, product transport. |

| Whole-Cell Biocatalysis | Using engineered cells to perform specific enzymatic steps on a provided precursor. researchgate.netresearchgate.net | Can simplify production by combining chemical and biological steps. | Precursor availability, enzyme stability, product export. |

Q & A

Q. What are the standard synthetic routes for preparing (2S)-2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one?

The compound is typically synthesized via cyclization of o-aminophenol derivatives with chloroacetyl chloride under basic conditions (e.g., NaHCO₃). Enantiomeric purity is achieved using chiral HPLC or enantioselective catalysts, as described in protocols by Shridhar et al. (1982). Reaction yields can exceed 90% under optimized conditions, with purity verified by GC/MS and NMR .

Q. How is this compound quantified in biological matrices?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key steps include:

Q. What is the role of this compound in plant defense mechanisms?

As a benzoxazinoid, it acts as a phytoanticipin, deterring herbivores and pathogens. Its hydroxyl groups enable reactive oxygen species (ROS) generation, disrupting microbial membranes. DIMBOA, a structurally related compound, shows similar bioactivity, with maize cultivars varying in concentration (0.1–2.5 mg/g fresh weight) .

Advanced Research Questions

Q. How do substituents at C-2 and C-4 affect antifungal activity?

Structure-activity relationship (SAR) studies reveal:

- C-2 modifications : Ethyl or hydroxymethyl groups enhance lipid bilayer penetration, improving MIC values (e.g., 4 µg/mL against Candida albicans).

- C-4 hydroxylation : Critical for ROS-mediated antifungal action; acetylation reduces potency by 80%. Derivatives are screened via broth microdilution assays (CLSI M27 guidelines) .

Q. What synthetic strategies improve enantioselectivity for the (2S)-isomer?

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid catalysts to achieve >95% enantiomeric excess (ee).

- Kinetic resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., Candida antarctica lipase B).

- Asymmetric catalysis : Pd-catalyzed cyclizations with chiral ligands (e.g., Josiphos) yield 88–92% ee .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed inoculum size, incubation time).

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4, 37°C).

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to identify trends .

Q. What advanced techniques characterize its interaction with fungal cytochrome P450 enzymes?

- Docking simulations : AutoDock Vina predicts binding affinities (ΔG ≈ -9.2 kcal/mol) to CYP51.

- Spectroscopic assays : UV-Vis titration shows Type II binding spectra (λmax shift from 418 to 423 nm).

- Enzyme inhibition : IC50 values determined via fluorometric assays using 7-ethoxycoumarin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.